(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid
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Overview
Description
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid: is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorinated aromatic ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid typically involves multiple steps, including the protection of the amino group, the introduction of the fluorinated aromatic ring, and the formation of the propanoic acid moiety. One common synthetic route includes:
Protection of the Amino Group: The amino group is protected using the Fmoc group, which is introduced through a reaction with Fmoc-Cl in the presence of a base such as triethylamine.
Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with an appropriate nucleophile.
Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the free amino group, which can then interact with the target molecule. The fluorinated aromatic ring may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid: Similar structure but lacks the fluorine atom, which may affect its reactivity and binding properties.
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methylphenyl)propanoic acid: Similar structure but lacks the fluorine atom, affecting its chemical properties.
Uniqueness
The presence of the fluorine atom in (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid makes it unique compared to similar compounds. Fluorine atoms can significantly influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C25H22FNO4 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO4/c1-15-10-11-16(12-22(15)26)23(13-24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
InChI Key |
QTPKVYVTBPVSLQ-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Origin of Product |
United States |
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